molecular formula C12H21O4- B3056798 monooctyl succinate CAS No. 74295-86-6

monooctyl succinate

Cat. No.: B3056798
CAS No.: 74295-86-6
M. Wt: 229.29 g/mol
InChI Key: CKNYEUXAXWTAPK-UHFFFAOYSA-M
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Description

Monooctyl succinate is a monoester derived from succinic acid and octanol. It is known for its surfactant properties and is commonly used as an emulsifier, lubricant, and plasticizer. This compound finds applications in various industries, including plastics, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monooctyl succinate can be synthesized through the esterification of succinic acid with octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, this compound is produced using continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Monooctyl succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Monooctyl succinate has a wide range of scientific research applications, including:

Mechanism of Action

Monooctyl succinate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. In biological systems, it can interact with lipid membranes, altering their properties and affecting cellular processes. The molecular targets and pathways involved in its action include interactions with lipid bilayers and modulation of membrane fluidity .

Comparison with Similar Compounds

Similar Compounds

  • Monodecyl succinate
  • Monododecyl succinate
  • Monohexyl succinate

Comparison

Monooctyl succinate is unique due to its specific chain length, which imparts distinct surfactant properties compared to other monoesters of succinic acid. For example, monodecyl succinate and monododecyl succinate have longer alkyl chains, resulting in different solubility and emulsifying characteristics. This compound strikes a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .

Properties

IUPAC Name

4-octoxy-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2-10H2,1H3,(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNYEUXAXWTAPK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622885
Record name 4-(Octyloxy)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74295-86-6
Record name 4-(Octyloxy)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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